molecular formula C33H28N2O2 B8181097 (4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8181097
M. Wt: 484.6 g/mol
InChI Key: UAXGHJCFHMQPBJ-VZNYXHRGSA-N
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Description

(4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a complex organic compound featuring a cyclopropane core and two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclopropane Core: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Construction of the Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Coupling of the Cyclopropane Core with Oxazole Rings: This step involves the formation of carbon-carbon bonds between the cyclopropane core and the oxazole rings, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxazole rings or the cyclopropane core, using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Substitution reactions can occur at various positions on the oxazole rings or the phenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

Biology

    Drug Design: The compound’s structural features might be useful in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biochemical Probes: It could be used as a probe to study biochemical pathways and interactions.

Medicine

    Diagnostics: Use in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

    Electronics: Use in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).

Mechanism of Action

The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it might coordinate to a metal center, altering the electronic environment and facilitating the catalytic cycle. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrothiazole): Similar structure but with thiazole rings instead of oxazole rings.

    (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydropyrazole): Similar structure but with pyrazole rings instead of oxazole rings.

Uniqueness

The uniqueness of (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific combination of a cyclopropane core and oxazole rings, which may confer distinct electronic, steric, and reactivity properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O2/c1-5-13-23(14-6-1)27-29(25-17-9-3-10-18-25)36-31(34-27)33(21-22-33)32-35-28(24-15-7-2-8-16-24)30(37-32)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXGHJCFHMQPBJ-VZNYXHRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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